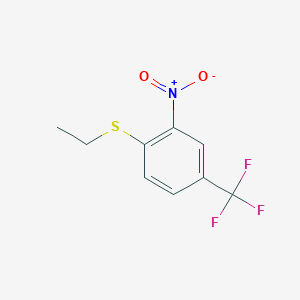

![molecular formula C15H15ClO B1301288 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol CAS No. 1989-04-4](/img/structure/B1301288.png)

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is a useful research compound. Its molecular formula is C15H15ClO and its molecular weight is 246.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental and Health Impacts of Phenolic Compounds

Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, play significant roles in various biological and pharmacological activities. CGA, a primary phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective effects, among others. It modulates lipid metabolism and glucose regulation, offering potential treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's impact on environmental health, as it acts as a natural safeguard food additive, replacing synthetic antibiotics, underscores its relevance in reducing medical costs and environmental toxicity (Naveed et al., 2018).

Antimicrobial Properties of Phenolic Compounds

The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment reveal the broad spectrum of phenolic compounds' environmental impact. Triclosan, a phenolic compound, is incorporated in various household and personal care products, leading to its widespread environmental presence. Despite its antimicrobial benefits, triclosan poses risks of developing resistant bacterial strains and potentially more toxic by-products due to environmental transformation processes. This highlights the need for careful consideration of phenolic compounds' environmental and health impacts (Bedoux et al., 2012).

Phenolic Antioxidants in Environmental and Health Contexts

Synthetic Phenolic Antioxidants (SPAs) are extensively used to retard oxidative reactions in industrial and commercial products. However, the environmental occurrence and human exposure to SPAs, such as BHT and DBP, indicate potential health risks including hepatic toxicity and endocrine-disrupting effects. The presence of SPAs and their transformation products in various environmental matrices and human tissues calls for further research into their environmental behaviors, toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).

Mécanisme D'action

Target of Action

The primary target of the compound “4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol” is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .

Mode of Action

This compound, similar to other piperazine H1 receptor antagonists, has a higher affinity to H1 receptors than histamine . This means that it can effectively block the interaction of histamine with H1 receptors, thereby mitigating the allergic response .

Biochemical Pathways

The compound’s interaction with H1 receptors affects the biochemical pathways associated with allergic reactions . By blocking the H1 receptors, it prevents histamine from triggering these pathways, thus reducing symptoms such as itching and inflammation .

Result of Action

The compound’s action results in significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some compounds have shown more potent activities than levocetirizine .

Propriétés

IUPAC Name |

4-[2-(4-chlorophenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKBLCZKBTIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365842 |

Source

|

| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-04-4 |

Source

|

| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)

![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)